molecular formula C33H50N2O3 B14730313 Pachysandrine A CAS No. 6879-28-3

Pachysandrine A

Cat. No.: B14730313
CAS No.: 6879-28-3
M. Wt: 522.8 g/mol
InChI Key: ZQUSGHWWSCAMAR-BIVHXRCOSA-N
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Description

Pachysandrine A (C₃₃H₅₀N₂O₃, molecular weight: 522.78 g/mol) is a protoalkaloid isolated from Pachysandra terminalis, a plant traditionally used in Ainu folk medicine for gastrointestinal disorders . First isolated in 1967, it exhibits a bicyclic structure with two tertiary amine groups and hydroxyl substituents, distinguishing it from true alkaloids due to the absence of a nitrogen-bearing heterocyclic ring . Pharmacologically, it demonstrates sedative and antiulcerative properties, with an intraperitoneal LD₅₀ > 200 mg/kg in mice, indicating moderate toxicity .

Properties

CAS No.

6879-28-3

Molecular Formula

C33H50N2O3

Molecular Weight

522.8 g/mol

IUPAC Name

[(4R,5R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate

InChI

InChI=1S/C33H50N2O3/c1-21(34(5)6)25-15-16-26-24-13-14-28-30(38-22(2)36)29(35(7)31(37)23-11-9-8-10-12-23)18-20-33(28,4)27(24)17-19-32(25,26)3/h8-12,21,24-30H,13-20H2,1-7H3/t21?,24?,25-,26?,27?,28+,29?,30-,32-,33-/m1/s1

InChI Key

ZQUSGHWWSCAMAR-BIVHXRCOSA-N

Isomeric SMILES

CC([C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC([C@@H]4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pachysandrine A involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Oxidation: Introduction of oxygen functionalities.

    Reduction: Conversion of ketones to alcohols.

    Acetylation: Addition of acetyl groups to hydroxyl functionalities.

    Benzoylation: Introduction of benzoyl groups.

Industrial Production Methods: Most of the compound is obtained through extraction from Pachysandra terminalis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pachysandrine A involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through:

Comparison with Similar Compounds

Pachysandrine A belongs to a family of steroidal alkaloids and protoalkaloids derived from Pachysandra terminalis. Below is a systematic comparison with structurally and functionally related compounds:

Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₃₃H₅₀N₂O₃ 522.78 235–236 Bicyclic backbone, two tertiary amines, hydroxyl groups
Pachysandrine B C₃₁H₅₂N₂O₃ 500.77 187–189 Similar backbone, reduced alkyl chain length
Pachysandrine C C₂₄H₄₄N₂O 376.63 212–214 Truncated structure, single hydroxyl group
Pachysamine A C₃₀H₅₂N₂O₂ 472.76 280–282 Steroidal alkaloid with additional oxygen moieties
Epithis compound C₃₃H₅₀N₂O₃ 522.78 238–240 Stereoisomer of this compound

Key Observations :

  • This compound and B share a bicyclic core but differ in alkyl chain length and hydroxylation patterns, impacting solubility and bioavailability .
  • Pachysandrine C’s truncated structure correlates with lower molecular weight and altered physical properties .
Pharmacological Activity
Compound Antiulcer Activity (Mouse Models) Sedative Effect Cytotoxicity (LD₅₀, ip, Mice)
This compound Active (50 mg/kg, stress-induced ulcers) Moderate >200 mg/kg
Pachysamine A Active (50 mg/kg) Not reported Not reported
Epithis compound Active (50 mg/kg) Not reported Not reported
Spiropachysine Inactive Not reported Not reported

Key Observations :

  • This compound, Pachysamine A, and Epithis compound exhibit comparable antiulcer efficacy, suggesting shared mechanisms (e.g., stress-response modulation) .
  • The absence of activity in Spiropachysine highlights the importance of specific functional groups (e.g., hydroxyl or amine positions) for bioactivity .
Functional and Mechanistic Insights
  • Antiulcer Mechanism : this compound and its analogs likely inhibit gastric acid secretion or enhance mucosal defense, as demonstrated in water-immersion and restraint stress models .
  • Structural-Activity Relationship (SAR): Hydroxyl groups in this compound and Epithis compound enhance solubility and receptor binding compared to non-hydroxylated analogs . Alkyl chain length (e.g., this compound vs. B) influences lipophilicity and membrane permeability .

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